Benzamide, m-(bis(2-chloroethyl)amino)-
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Overview
Description
Benzamide, m-(bis(2-chloroethyl)amino)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression by modifying histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminophenyl benzamide with bis(2-chloroethyl)amine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, m-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Benzamide, m-(bis(2-chloroethyl)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, m-(bis(2-chloroethyl)amino)- involves the inhibition of HDACs, which are enzymes responsible for removing acetyl groups from histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells . The compound specifically targets class I HDACs, including HDAC1, HDAC2, and HDAC3 .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)-benzamide: This compound also exhibits HDAC inhibitory activity but has a fluorine substitution that enhances its selectivity for HDAC3.
Bendamustine: An alkylating agent with a similar nitrogen mustard group, used in the treatment of hematologic malignancies.
Uniqueness
Benzamide, m-(bis(2-chloroethyl)amino)- is unique due to its specific structure that combines the benzamide core with the nitrogen mustard group, providing a dual mechanism of action as both an HDAC inhibitor and an alkylating agent . This dual functionality enhances its antitumor activity and makes it a valuable compound for cancer research .
Properties
CAS No. |
24813-07-8 |
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Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]benzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c12-4-6-15(7-5-13)10-3-1-2-9(8-10)11(14)16/h1-3,8H,4-7H2,(H2,14,16) |
InChI Key |
XTSGLHDJEPIPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)N |
Origin of Product |
United States |
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